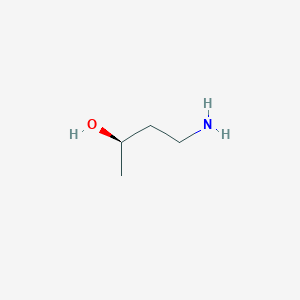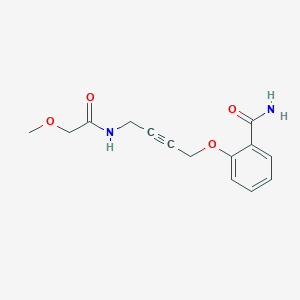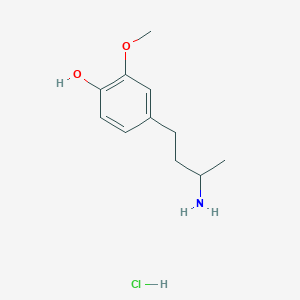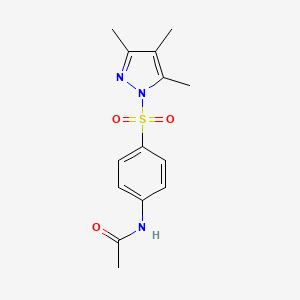![molecular formula C8H15NO3S B2701001 Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) CAS No. 80354-38-7](/img/structure/B2701001.png)
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be optimized by using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amino acid after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyloxycarbonyl-L-alanine: Another Boc-protected amino acid with similar properties and applications.
N-tert-Butyloxycarbonyl-L-phenylalanine: A Boc-protected aromatic amino acid used in peptide synthesis.
Uniqueness
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) is unique due to the presence of a thioic acid group, which can impart different reactivity compared to other Boc-protected amino acids. This makes it valuable in specific synthetic applications where sulfur-containing compounds are required .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioic S-acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(6(10)13)9-7(11)12-8(2,3)4/h5H,1-4H3,(H,9,11)(H,10,13)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNMZDIMUZMTD-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)S)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80354-38-7 |
Source


|
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanethioic O-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2700919.png)


![6-butyl-3-(3-methylpiperidine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2700929.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)


![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)


![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)

